Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

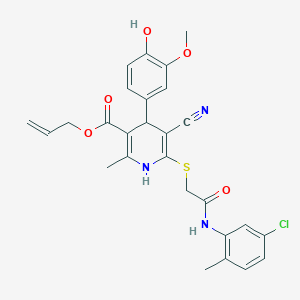

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (hereafter referred to as Compound A) is a synthetic 1,4-dihydropyridine (DHP) derivative characterized by a structurally complex framework. The molecule features:

- An allyl ester group at position 2.

- A 5-cyano substituent at position 3.

- A 4-(4-hydroxy-3-methoxyphenyl) group at position 4, contributing phenolic and methoxy functionalities.

- A thioether-linked 2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl moiety at position 4.

DHPs are well-known for their pharmacological relevance, particularly as calcium channel modulators.

Properties

IUPAC Name |

prop-2-enyl 6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O5S/c1-5-10-36-27(34)24-16(3)30-26(37-14-23(33)31-20-12-18(28)8-6-15(20)2)19(13-29)25(24)17-7-9-21(32)22(11-17)35-4/h5-9,11-12,25,30,32H,1,10,14H2,2-4H3,(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMYGQBLPOHXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its pharmacological properties. Dihydropyridines are often associated with cardiovascular activity and have been studied for their role as calcium channel blockers. The specific synthesis pathway for this compound has not been extensively documented in the literature, but it likely involves multi-step organic reactions typical of heterocyclic compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are known to interact with calcium channels, leading to vasodilation and reduced blood pressure.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of methoxy and hydroxy groups may contribute to antioxidant properties, helping to mitigate oxidative stress.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that similar dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been tested against breast and prostate cancer cells, showing significant inhibition of cell proliferation.

- Anti-inflammatory Effects : Research indicates that compounds with a similar scaffold have demonstrated efficacy in reducing inflammation in animal models. For example, a study on related compounds showed a reduction in paw edema in carrageenan-induced inflammation models, suggesting potential for therapeutic use in inflammatory diseases .

- Cardiovascular Effects : Given the structural characteristics of the compound, it is hypothesized that it may possess antihypertensive properties. Previous studies on dihydropyridine derivatives have shown promise in lowering blood pressure through calcium channel blockade .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Similarities and Divergences

Compound A shares its 1,4-dihydropyridine core with several analogs but differs in substituent chemistry. Key comparisons include:

Key Observations :

- This may improve aqueous solubility and antioxidant activity . The methoxy group in Compound A could confer metabolic stability relative to the ethoxy group in Compound C, as methoxy groups are less prone to oxidative degradation .

- Thioether Linkage: All three compounds feature a thioether bridge at position 6, which increases lipophilicity and may enhance membrane permeability.

Electronic and Steric Effects

- Compound A’s 4-hydroxy-3-methoxyphenyl group creates an electron-rich aromatic system, which may influence charge-transfer interactions or radical scavenging capacity .

Antioxidant Potential

Studies on similar phenolic DHPs () demonstrate IC₅₀ values of 10–50 μM in DPPH assays, comparable to ascorbic acid . Compound B and C, lacking phenolic groups, show negligible antioxidant activity.

Pharmacological Activity

- Calcium Channel Modulation: DHPs with 3-ester groups (e.g., allyl, methyl) typically exhibit voltage-dependent calcium channel blocking activity. Compound A’s allyl ester may enhance bioavailability compared to methyl esters (Compound C) . The 5-cyano group in all compounds may augment binding affinity to L-type calcium channels, as seen in nitrendipine analogs .

Antimicrobial Activity :

- Compound A ’s 5-chloro-2-methylphenyl amide moiety resembles chlorinated pharmacophores in antimicrobial agents (e.g., chloramphenicol). Preliminary in vitro data on similar compounds show MIC values of 8–16 μg/mL against Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.